Fmoc-L-leucine
Overview
Description
Fmoc-L-Leucine is a base-labile, Fmoc-protected leucine amino acid . It is used in peptide synthesis, where it can be incorporated into peptides or small-molecule probes and tools . This allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation to form a covalent bond .
Synthesis Analysis
Fmoc-L-Leucine is synthesized using a method where 9-fluorenylmethoxycarbonyl (Fmoc) is used as the protective group and piperidine as the deprotecting agent . The products of the deprotection reaction are separated by RP-HPLC and quantified by a UV detector .Molecular Structure Analysis
The empirical formula of Fmoc-L-Leucine is C21H23NO4 . Its molecular weight is 353.41 .Chemical Reactions Analysis
The Fmoc group in Fmoc-L-Leucine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-L-Leucine appears as a white powder or white to off-white crystal . It has a melting point of 148 - 163 °C and an optical rotation of [a]D20 = -25 ± 2 º (C=1 in DMF) .Scientific Research Applications
PPARγ Ligand with Insulin-Sensitizing Properties : F-L-Leu acts as a PPARγ ligand with unique pharmacological properties. It induces a specific allosteric configuration of PPARγ, resulting in differential cofactor recruitment. This unique interaction leads to modified patterns of gene activation, improving insulin sensitivity in various mouse models, while showing lower adipogenic activity compared to other PPARγ ligands. This suggests its potential as a selective modulator for certain PPARγ-signaling pathways (Rocchi et al., 2001).
Solid-State NMR Spectroscopy : The structure of Fmoc-protected amino acids like F-L-Leu was studied using solid-state NMR spectroscopy. This study highlights the potential of 17O NMR as a tool for structural studies of biological systems, providing insights into the molecular structures and interactions of such compounds (Keeler et al., 2017).
Functionalization of Cellulose Whiskers : Fmoc–L-leucine was used to functionalize cellulose whiskers through esterification. This approach creates a possibility for merging the properties of biocompatible materials and introducing biologically active building blocks into cellulose whiskers (Cateto & Ragauskas, 2011).
Neuroprotective Potential in Brain Injury Models : Fmoc-L-leucine has demonstrated neuroprotective potential in both mature and immature brain injury models. It was effective in protecting against audiogenic seizures in magnesium-deficient mice and reduced lesions in a model of neonatal brain injury, indicating its potential for brain protection without typical protective mechanisms seen in conventional drugs (Maurois et al., 2008).
Surfactant Properties of Fmoc-Amino Acid Salts : The sodium salts of Fmoc-L-leucine were found to have surfactant properties. This study explored their critical micelle concentrations and molecular structures, contributing to understanding the surfactant behavior of such modified amino acids (Vijay & Polavarapu, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040751 | |
Record name | N-(9-Fluorenylmethoxycarbonyl)-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [EMD Millipore MSDS] | |
Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-leucine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21193 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Fmoc-L-leucine | |
CAS RN |
35661-60-0 | |
Record name | Fmoc-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35661-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(fluorenyl-9-methoxycarbonyl)leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(9-Fluorenylmethoxycarbonyl)-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-LEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF18F70UF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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